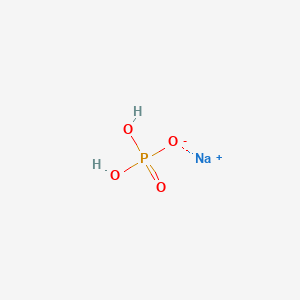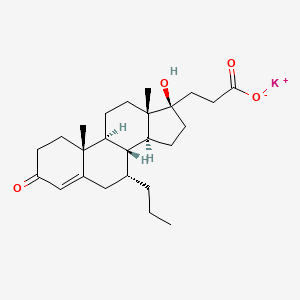
Monosodium phosphate
Descripción general
Descripción
El fosfato de sodio, monobásico, también conocido como fosfato monosódico o fosfato diácido de sodio, es un compuesto inorgánico con la fórmula química NaH₂PO₄. Es una sal de sodio del ácido fosfórico y consta de cationes de sodio (Na⁺) y aniones de dihidrógeno fosfato (H₂PO₄⁻). Este compuesto se utiliza comúnmente en diversas aplicaciones industriales y científicas debido a su capacidad tamponadora y su solubilidad en agua .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El fosfato de sodio, monobásico, se prepara típicamente mediante la neutralización parcial del ácido fosfórico (H₃PO₄) con hidróxido de sodio (NaOH) o carbonato de sodio (Na₂CO₃). La reacción se puede representar de la siguiente manera: [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]
Métodos de producción industrial: En entornos industriales, el fosfato de sodio, monobásico, se produce haciendo reaccionar ácido fosfórico con una fuente de sodio en condiciones controladas. La solución resultante se evapora luego para obtener la forma sólida del compuesto. El compuesto puede existir en forma anhidra, así como en forma monohidratada (NaH₂PO₄·H₂O) y dihidratada (NaH₂PO₄·2H₂O) .
Tipos de reacciones:
Descomposición térmica: Cuando se calienta por encima de 169 °C, el fosfato de sodio, monobásico, se descompone para formar pirofosfato disódico (Na₂H₂P₂O₇) y agua: [ 2 \text{NaH₂PO₄} \rightarrow \text{Na₂H₂P₂O₇} + \text{H₂O} ]
Calentamiento posterior: A 550 °C, se descompone aún más para formar trimetafosfato trisódico (Na₃P₃O₉) y agua: [ 3 \text{NaH₂PO₄} \rightarrow \text{Na₃P₃O₉} + 3 \text{H₂O} ]
Reactivos y condiciones comunes:
Cloruro de amonio e hidróxido de amonio: El fosfato de sodio, monobásico, se utiliza para detectar la presencia de iones magnesio en las sales.
Productos principales formados:
- Pirofosfato disódico (Na₂H₂P₂O₇)
- Trimetafosfato trisódico (Na₃P₃O₉)
Aplicaciones Científicas De Investigación
El fosfato de sodio, monobásico, tiene una amplia gama de aplicaciones en la investigación científica:
- Química: Se utiliza como agente tamponador en diversas reacciones y soluciones químicas.
- Biología: Se emplea comúnmente en biología molecular y bioquímica para preparar soluciones tampón.
- Medicina: El fosfato de sodio, monobásico, se utiliza como laxante salino para aumentar el líquido en el intestino delgado, lo que ayuda en la evacuación intestinal .
- Industria: Se utiliza en el procesamiento de alimentos como espesante y emulsionante, así como en procesos de tratamiento de agua .
Mecanismo De Acción
El fosfato de sodio, monobásico, funciona aumentando la cantidad de soluto presente en la luz intestinal, creando un gradiente osmótico que atrae agua hacia la luz. Este aumento en el contenido de agua ablanda las heces y promueve la evacuación intestinal . En biología molecular, actúa como agente tamponador para mantener el pH de las soluciones, asegurando condiciones óptimas para reacciones enzimáticas y otros procesos bioquímicos .
Compuestos similares:
- Fosfato monopotásico (KH₂PO₄)
- Fosfato monoamónico (NH₄H₂PO₄)
- Fosfato disódico (Na₂HPO₄)
- Fosfato trisódico (Na₃PO₄)
Comparación:
- Fosfato monopotásico: Similar al fosfato de sodio, monobásico, pero contiene potasio en lugar de sodio. También se utiliza como agente tamponador y fertilizante.
- Fosfato monoamónico: Contiene amonio en lugar de sodio y se utiliza principalmente como fertilizante.
- Fosfato disódico: Contiene dos iones de sodio y un ion de hidrógeno fosfato. Se utiliza en el procesamiento de alimentos y como agente tamponador.
- Fosfato trisódico: Contiene tres iones de sodio y un ion de fosfato. Se utiliza como agente de limpieza y en el tratamiento de aguas.
El fosfato de sodio, monobásico, es único debido a su capacidad tamponadora específica y sus propiedades de solubilidad, lo que lo hace adecuado para una amplia gama de aplicaciones en diversos campos .
Comparación Con Compuestos Similares
- Monopotassium Phosphate (KH₂PO₄)
- Monoammonium Phosphate (NH₄H₂PO₄)
- Disodium Phosphate (Na₂HPO₄)
- Trisodium Phosphate (Na₃PO₄)
Comparison:
- Monopotassium Phosphate: Similar to sodium phosphate, monobasic, but contains potassium instead of sodium. It is also used as a buffering agent and fertilizer.
- Monoammonium Phosphate: Contains ammonium instead of sodium and is primarily used as a fertilizer.
- Disodium Phosphate: Contains two sodium ions and one hydrogen phosphate ion. It is used in food processing and as a buffering agent.
- Trisodium Phosphate: Contains three sodium ions and one phosphate ion. It is used as a cleaning agent and in water treatment.
Sodium phosphate, monobasic, is unique due to its specific buffering capacity and solubility properties, making it suitable for a wide range of applications in various fields .
Propiedades
Número CAS |
7558-80-7 |
|---|---|
Fórmula molecular |
H3NaO4P |
Peso molecular |
120.985 g/mol |
Nombre IUPAC |
sodium;dihydrogen phosphate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
NFIYTPYOYDDLGO-UHFFFAOYSA-N |
SMILES |
OP(=O)(O)[O-].[Na+] |
SMILES canónico |
OP(=O)(O)O.[Na] |
Color/Form |
Colorless, monoclinic crystals White crystalline powde |
Densidad |
2360 kg/cu m Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ |
melting_point |
Decomposes at 75 200 °C (decomposes) |
| 7632-05-5 7558-80-7 89140-32-9 |
|
Descripción física |
Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Other Solid; Dry Powder, Other Solid; NKRA; Pellets or Large Crystals A white odourless, slightly deliquescent powder, crystals or granules Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] |
Pictogramas |
Irritant |
Números CAS relacionados |
65185-91-3 |
Solubilidad |
Freely soluble in water. Insoluble in ethanol or ether White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/ In water, 85 g/100 mL |
Sinónimos |
dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of monosodium phosphate?
A1: this compound has the molecular formula NaH2PO4 and a molecular weight of 119.98 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers utilize techniques like FTIR spectroscopy and X-ray diffraction to identify and characterize this compound and its derivatives. [, ]
Q3: How does this compound impact the stability of food products?
A3: this compound enhances the stability of fermented milk products, particularly those made with Lactobacillus bulgaricus and Streptococcus thermophilus, by reducing the decrease in viable bacterial counts during storage. [] It can also prevent green-gray discoloration in cooked liquid whole eggs when added at specific concentrations. []
Q4: Can this compound be used in water softening applications?
A4: Yes, this compound effectively precipitates calcium and magnesium ions, contributing to water softening. The specific precipitates formed depend on the pH of the solution. [, ]
Q5: Does this compound exhibit catalytic activity?
A5: Research shows that this compound can catalyze the synthesis of methyl-2-furoate from furoic acid and methanol, offering a cost-effective and environmentally friendly approach. []
Q6: What is the role of this compound in animal feed?
A6: this compound is a common source of phosphorus in animal feed, often used to adjust phosphorus levels in various animal diets. [, , , , ]
Q7: Can this compound be used to treat hypophosphatemia in dairy cattle?
A7: Research suggests that oral administration of this compound is an effective treatment for hypophosphatemia in lactating dairy cattle. [] Intraruminal administration of this compound also effectively increased plasma phosphorus concentrations. []
Q8: How does the bioavailability of phosphorus in plant-based feed ingredients compare to this compound?
A8: Studies in broiler chickens indicated that the bioavailability of phosphorus in pea cultivars, while variable depending on the measurement used, was lower than that of this compound. [] Similar results were observed for phosphorus in meat and bone meal. []
Q9: Can phytase improve the utilization of phosphorus from plant-based feed ingredients?
A9: Yes, the addition of microbial phytase to pig diets containing corn, soybean meal, or a combination of the two, significantly improved the bioavailability of phosphorus from these ingredients. [, ] Similar results were observed in broiler chickens fed corn-soybean meal diets supplemented with phytase. []
Q10: Does corn expressing a phytase gene have similar effects as supplementing phytase directly to the diet?
A10: Pigs fed corn expressing an Escherichia coli-derived phytase gene showed improved growth performance and phosphorus utilization comparable to those fed a diet supplemented with a commercially available phytase. []
Q11: What is the impact of dietary calcium concentration on the digestibility of phosphorus?
A11: Research shows that increasing dietary calcium concentration, supplied by calcium carbonate, can decrease the apparent total tract digestibility of phosphorus in pigs. [] This effect may be attributed to the formation of insoluble calcium phosphates in the digestive tract, reducing phosphorus absorption.
Q12: Does this compound play a role in bone health?
A12: Studies on human and ovine bone marrow stromal cells indicated that this compound, when used in cell culture media, enhanced the deposition of calcified matrix, a key indicator of osteogenic differentiation. []
Q13: Are there any potential applications of this compound in drug development?
A13: Research has explored the use of this compound as a component in drug formulations. For instance, a this compound salt of the antitumor compound CHM-1 [2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one] showed promising results in preclinical studies due to its improved hydrophilicity and antitumor activity. []
Q14: Can this compound be used in water defluoridation?
A14: Yes, combining this compound with slaked lime (calcium hydroxide) effectively removes fluoride from water. This method holds promise as a sustainable on-site defluoridation treatment, particularly in areas lacking centralized water treatment. []
Q15: Are there any environmental concerns related to this compound?
A15: Excessive phosphorus runoff from agricultural fields, including that from this compound used in fertilizers, can contribute to eutrophication of water bodies. Therefore, responsible management practices are essential to minimize the environmental impact. []
Q16: How is this compound analyzed and quantified?
A16: Researchers employ various analytical techniques for this compound analysis, including chemical analyses, titration methods, and chromatography. [, ]
Q17: How is the quality of this compound ensured during production?
A17: Stringent quality control measures are implemented throughout the production process, ensuring the purity, consistency, and efficacy of this compound. These measures include monitoring raw materials, controlling reaction conditions, and conducting rigorous product testing. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate;hydrochloride](/img/structure/B1662303.png)

![7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride](/img/structure/B1662307.png)

![6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride](/img/structure/B1662309.png)
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
![3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one;hydrochloride](/img/structure/B1662314.png)

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol;hydrochloride](/img/structure/B1662317.png)
